2-(2-ISOPROPYLPHENOXY)-2-METHYL-N-(1,3,4-THIADIAZOL-2-YL)PROPANAMIDE
Description
2-(2-ISOPROPYLPHENOXY)-2-METHYL-N-(1,3,4-THIADIAZOL-2-YL)PROPANAMIDE is a chemical compound that belongs to the class of thiadiazole derivatives. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure, which includes an isopropylphenoxy group and a thiadiazole ring, contributes to its distinct chemical properties and reactivity.
Properties
IUPAC Name |
2-methyl-2-(2-propan-2-ylphenoxy)-N-(1,3,4-thiadiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-10(2)11-7-5-6-8-12(11)20-15(3,4)13(19)17-14-18-16-9-21-14/h5-10H,1-4H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKCOAAIIBUSCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC(C)(C)C(=O)NC2=NN=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(2-ISOPROPYLPHENOXY)-2-METHYL-N-(1,3,4-THIADIAZOL-2-YL)PROPANAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the isopropylphenoxy intermediate: This step involves the reaction of isopropylphenol with an appropriate halogenating agent to form the isopropylphenoxy intermediate.
Introduction of the thiadiazole ring: The isopropylphenoxy intermediate is then reacted with a thiadiazole precursor, such as thiosemicarbazide, under specific reaction conditions to form the thiadiazole ring.
Formation of the final product: The final step involves the reaction of the intermediate with a suitable amide-forming reagent to yield 2-(2-ISOPROPYLPHENOXY)-2-METHYL-N-(1,3,4-THIADIAZOL-2-YL)PROPANAMIDE.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques .
Chemical Reactions Analysis
2-(2-ISOPROPYLPHENOXY)-2-METHYL-N-(1,3,4-THIADIAZOL-2-YL)PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions in the presence of oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(2-ISOPROPYLPHENOXY)-2-METHYL-N-(1,3,4-THIADIAZOL-2-YL)PROPANAMIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals
Mechanism of Action
The mechanism of action of 2-(2-ISOPROPYLPHENOXY)-2-METHYL-N-(1,3,4-THIADIAZOL-2-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-(2-ISOPROPYLPHENOXY)-2-METHYL-N-(1,3,4-THIADIAZOL-2-YL)PROPANAMIDE can be compared with other similar compounds, such as:
2-(2-ISOPROPYLPHENOXY)-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE: This compound has a similar structure but differs in the presence of a methoxymethyl group.
2-(2-ISOPROPYLPHENOXY)-N-[5-(PROPYLSULFONYL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE: This compound has a propylsulfonyl group instead of the methyl group.
The uniqueness of 2-(2-ISOPROPYLPHENOXY)-2-METHYL-N-(1,3,4-THIADIAZOL-2-YL)PROPANAMIDE lies in its specific combination of functional groups, which contribute to its distinct chemical properties and reactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
